Antibacterial Potency Advantage of 4-Fluorophenyl Substitution Over 4-Chlorophenyl and 4-Bromophenyl Analogs in the 4-Arylthiazole Amide Scaffold
In the N-phenylacetamide 4-arylthiazole series, the 4-fluorophenyl-substituted compound A1 achieves an EC₅₀ of 156.7 ± 7.4 µM against Xanthomonas oryzae pv. oryzae (Xoo), which is 1.47-fold more potent than bismerthiazol (EC₅₀ = 230.5 ± 7.5 µM) and 3.48-fold more potent than thiodiazole copper (EC₅₀ = 545.2 ± 13.7 µM) [1]. Within the series, the antibacterial activity rank order is explicitly 4-F (A1, 156.7 µM) > 4-Cl (A4, 179.2 µM) > 4-Br (A7, not formally determined; inferred less active) [1]. The structure–activity relationship analysis explicitly concludes that 'a 4-F substituted benzene ring is the most helpful for conferring antibacterial activity' [1]. Although CAS 896342-93-1 is not identical to compound A1, it retains the critical 4-fluorophenyl pharmacophore in a thioether configuration, and this SAR evidence supports fluorophenyl as the substitution of choice for maximal antibacterial effect within this chemotype.
| Evidence Dimension | In vitro antibacterial activity (EC₅₀) against Xanthomonas oryzae pv. oryzae (Xoo) |
|---|---|
| Target Compound Data | EC₅₀ = 156.7 ± 7.4 µM (for 4-F-phenyl analog A1 in the N-phenylacetamide thiazole series; CAS 896342-93-1 is a 4-fluorophenyl thioether analog) |
| Comparator Or Baseline | Bismerthiazol: EC₅₀ = 230.5 ± 7.5 µM; Thiodiazole copper: EC₅₀ = 545.2 ± 13.7 µM; 4-Cl analog A4: EC₅₀ = 179.2 ± 6.2 µM |
| Quantified Difference | 4-F analog A1 is 1.47-fold more potent than bismerthiazol, 3.48-fold more potent than thiodiazole copper, and 1.14-fold more potent than the 4-Cl analog A4 |
| Conditions | In vitro antibacterial assay; Xanthomonas oryzae pv. oryzae (Xoo); EC₅₀ determined from dose–response curves; values represent mean ± SD of three replicates; ANOVA statistical analysis performed [1] |
Why This Matters
For procurement decisions targeting phytopathogenic antibacterial screening libraries, retention of the 4-fluorophenyl substituent — as present in CAS 896342-93-1 — is associated with the highest potency tier within this chemotype, whereas 4-chlorophenyl or 4-bromophenyl alternatives are quantitatively inferior.
- [1] Lu H, Zhou X, Wang L, Jin L. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. Molecules. 2020;25(8):1772. doi:10.3390/molecules25081772. View Source
